Fmoc-Arg(Me,pbf)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

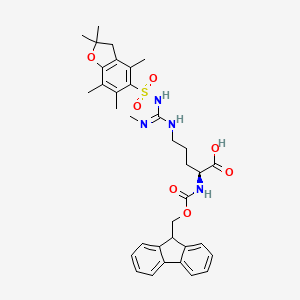

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N'-methyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUPJPAADXVUGQ-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855649 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135616-49-7 | |

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Arg(Me,pbf)-OH for Researchers and Drug Development Professionals

Fmoc-N-ω-methyl-N-ω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine , commonly abbreviated as Fmoc-Arg(Me,pbf)-OH , is a crucial building block in modern peptide chemistry. This specialized amino acid derivative is instrumental for the introduction of monomethylated arginine residues during Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of methylated arginine into peptide sequences is of significant interest to researchers in drug development and cell biology due to the critical role of arginine methylation in regulating protein function and cellular signaling pathways.

This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and visualizations to aid in its effective utilization in the laboratory.

The Structure of this compound

This compound is a multi-component molecule meticulously designed for seamless integration into Fmoc-SPPS workflows. Its structure can be deconstructed into three key moieties:

-

The Arginine Core with N-ω-methylation: At its heart is the amino acid L-arginine, which has been modified with a methyl group on one of the terminal nitrogen atoms of its guanidino side chain.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group safeguards the α-amino group of the arginine. It remains stable throughout the coupling reactions and is selectively removed under mild basic conditions, typically with a piperidine solution, to allow for the elongation of the peptide chain.

-

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: This acid-labile protecting group shields the reactive guanidino side chain of the methylated arginine. The bulky Pbf group effectively prevents unwanted side reactions during peptide synthesis. It is stable to the basic conditions used for Fmoc removal and is typically cleaved during the final step of peptide synthesis using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate reagent preparation and for understanding its behavior in chemical reactions.

| Property | Value |

| CAS Number | 1135616-49-7 |

| Molecular Formula | C₃₅H₄₂N₄O₇S |

| Molecular Weight | 662.80 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥95.0%[1] |

| Solubility | Clearly soluble at a concentration of 1 mmole in 2 ml of DMF (N,N-dimethylformamide).[1] Also soluble in DMSO (dimethyl sulfoxide). |

| Storage Temperature | 15-25°C[1] |

| Predicted pKa | 3.80 ± 0.21 |

| Optical Rotation | For the related compound Fmoc-α-Me-L-Arg(Pbf)-OH: [α]₂₀/D = +9 ±1° (c=1 in CHCl₃)[2] |

| Melting Point | For the non-methylated analog Fmoc-Arg(Pbf)-OH: 132°C[3][4] |

Experimental Protocols

The incorporation of this compound into a growing peptide chain follows standard Fmoc-SPPS procedures. Below are detailed methodologies for the key steps.

Materials and Reagents

-

This compound

-

Resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Coupling reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Experimental Workflow: Incorporation of this compound in SPPS

Detailed Methodologies

-

Resin Swelling: The solid support (resin) is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF for 5-10 minutes. The process is repeated once.

-

Washing: The resin is thoroughly washed with DMF, followed by DCM, and then DMF again to remove residual piperidine and byproducts.

-

Coupling of this compound:

-

In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HBTU (or HATU) in DMF.

-

Add 6-8 equivalents of DIPEA to the solution. The solution will typically change color, indicating activation.

-

Allow the pre-activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. Monitoring the reaction completion can be performed using a Kaiser test.

-

-

Post-Coupling Wash: After the coupling is complete, the resin is washed extensively with DMF, DCM, and DMF to remove excess reagents and byproducts.

-

Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Pbf group on the methylated arginine) are removed simultaneously. This is achieved by treating the peptidyl-resin with a cleavage cocktail, typically TFA/TIS/water (95:2.5:2.5, v/v/v), for 2-4 hours at room temperature.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance of Arginine Methylation

The use of this compound is driven by the profound biological importance of protein arginine methylation. This post-translational modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Arginine methylation plays a pivotal role in a myriad of cellular processes, including:

-

Transcriptional Regulation: Methylation of histones, particularly at arginine residues, can influence chromatin structure and gene expression.

-

Signal Transduction: The methylation of signaling proteins can modulate their activity and interactions with downstream effectors.

-

RNA Processing: Arginine methylation of RNA-binding proteins can affect RNA splicing, transport, and translation.

-

DNA Damage Repair: Several proteins involved in the DNA damage response are regulated by arginine methylation.

Given its widespread involvement in cellular homeostasis, dysregulation of arginine methylation has been implicated in various diseases, including cancer and cardiovascular disorders. The ability to synthesize peptides containing monomethylated arginine residues using this compound provides researchers with invaluable tools to probe the functional consequences of this modification and to develop novel therapeutic peptides.

References

An In-depth Technical Guide to the Synthesis of Fmoc-N-methyl-Arg(pbf)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Fmoc-N-methyl-Arg(pbf)-OH, a critical building block in modern peptide synthesis. The incorporation of an N-methyl group on the arginine residue can significantly enhance the pharmacokinetic properties of peptide-based therapeutics by increasing their resistance to enzymatic degradation and modulating their conformation.[1][2] This document outlines the multi-step synthesis of the precursor, Fmoc-Arg(pbf)-OH, and subsequently details a robust method for the selective N-methylation of its α-amino group.

Part 1: Synthesis of the Precursor, Fmoc-Arg(pbf)-OH

The synthesis of Fmoc-Arg(pbf)-OH is a well-established multi-step process commencing from L-arginine. The pathway involves the protection of the carboxyl, α-amino, and guanidino groups in a sequential manner.[3][4][5]

Overall Synthesis Pathway for Fmoc-Arg(pbf)-OH

The synthesis proceeds through the following key stages:

-

Esterification of the carboxylic acid of L-arginine.

-

Protection of the α-amino group with a temporary protecting group, typically Boc.

-

Protection of the guanidino group with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.

-

Deprotection of the α-amino group .

-

Saponification of the methyl ester.

-

Final protection of the α-amino group with Fmoc (9-fluorenylmethoxycarbonyl).

Caption: Synthesis pathway for Fmoc-Arg(pbf)-OH from L-Arginine.

Experimental Protocols for Fmoc-Arg(pbf)-OH Synthesis

The following protocols are based on established industrial-scale synthesis procedures.[3][4]

1. Esterification of L-Arginine

-

Procedure: Anhydrous methanol is cooled to -10 to -5 °C. Thionyl chloride is added dropwise, maintaining the temperature. L-Arginine hydrochloride is then added, and the reaction is allowed to proceed at room temperature for 24 hours, followed by heating to 35 °C for approximately 48 hours until completion (monitored by TLC). The solvent is removed under reduced pressure to yield L-Arginine methyl ester dihydrochloride (Arg-OMe·2HCl) as an oil.[3][4]

2. Boc Protection of the α-Amino Group

-

Procedure: Arg-OMe·2HCl is dissolved in a mixture of water and tetrahydrofuran. Sodium bicarbonate is added, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds at room temperature. Upon completion, the mixture is acidified, and the product is extracted with ethyl acetate. The organic phase is washed, dried with anhydrous sodium sulfate, and concentrated to yield Boc-Arg-OMe.[3]

3. Pbf Protection of the Guanidino Group

-

Procedure: Boc-Arg-OMe is dissolved in acetone, and potassium carbonate is added. 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) is then added, and the reaction is heated to 40-45 °C. After completion, the inorganic salts are filtered off, and the solvent is evaporated to give Boc-Arg(pbf)-OMe.[3]

4. Deprotection of the Boc Group

-

Procedure: Boc-Arg(pbf)-OMe is dissolved in a solution of HCl in ethyl acetate at 10-15 °C. The reaction is stirred at room temperature to remove the Boc group. The resulting H-Arg(pbf)-OMe is then washed with water.[3]

5. Saponification of the Methyl Ester

-

Procedure: The aqueous solution of H-Arg(pbf)-OMe is treated with 95% ethanol, and the pH is adjusted to 11-12 with 10N NaOH to induce saponification. After the reaction, the pH is neutralized to 7 with HCl, and the product, H-Arg(pbf)-OH, is crystallized at low temperature (-10 to 0 °C).[3][4]

6. Fmoc Protection of the α-Amino Group

-

Procedure: H-Arg(pbf)-OH is dissolved in a mixture of water and THF, and the pH is adjusted to 8.5 with sodium carbonate. Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) is added gradually while maintaining the temperature at 15-20 °C and the pH between 8 and 9. Upon completion, the product is purified by extraction and acidification, followed by extraction with ethyl acetate. The final product, Fmoc-Arg(pbf)-OH, is obtained after drying and concentration.[3][4]

Quantitative Data for Fmoc-Arg(pbf)-OH Synthesis

| Parameter | Value | Reference |

| Purity | 99.5% | [3] |

| Maximum Single Impurity | 0.11% | [3] |

| D-isomer Content | 0.17% | [3] |

Part 2: Synthesis of Fmoc-N-methyl-Arg(pbf)-OH

The N-methylation of the α-amino group of Fmoc-Arg(pbf)-OH presents a synthetic challenge. A robust and widely applicable method is the Biron-Kessler method, which is based on the work of Fukuyama and involves the use of a 2-nitrobenzenesulfonyl (o-NBS) protecting group.[6][7] This method allows for the selective methylation of the secondary amine formed after the initial protection step.

Proposed Synthesis Pathway for Fmoc-N-methyl-Arg(pbf)-OH

The synthesis can be conceptualized in the following stages, starting from Fmoc-Arg(pbf)-OH:

-

Protection of the α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).

-

N-methylation of the resulting sulfonamide.

-

Deprotection of the o-NBS group.

-

Re-protection with the Fmoc group is not necessary if starting from H-Arg(pbf)-OH, but if starting from Fmoc-Arg(pbf)-OH, a different strategy is needed. A more direct approach starts with a precursor where the α-amino group is free for methylation.

A plausible liquid-phase synthesis route can be adapted from established N-methylation protocols.[7][8] An alternative solid-phase approach offers advantages in purification.[6][9][10]

Caption: Proposed synthesis pathway for Fmoc-N-methyl-Arg(pbf)-OH.

Experimental Protocol for N-methylation (Biron-Kessler Method Adaptation)

This protocol is an adaptation of the Biron-Kessler method for a liquid-phase synthesis, starting from H-Arg(pbf)-OH.[6][7]

1. o-NBS Protection of H-Arg(pbf)-OH

-

Reagents: H-Arg(pbf)-OH, 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), Diisopropylethylamine (DIEA), N-Methyl-2-pyrrolidone (NMP).

-

Procedure: H-Arg(pbf)-OH is dissolved in NMP. DIEA is added, followed by the slow addition of o-NBS-Cl. The reaction is stirred at room temperature until completion. The product, o-NBS-Arg(pbf)-OH, is isolated by aqueous workup and extraction.

2. N-methylation of o-NBS-Arg(pbf)-OH

-

Reagents: o-NBS-Arg(pbf)-OH, Dimethyl sulfate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dimethylformamide (DMF).

-

Procedure: o-NBS-Arg(pbf)-OH is dissolved in DMF and cooled to 0 °C. DBU is added, followed by the dropwise addition of dimethyl sulfate. The reaction is stirred at 0 °C for a short period (e.g., 15 minutes) and then quenched. The product, o-NBS-N-Me-Arg(pbf)-OH, is isolated after an appropriate workup.

3. o-NBS Deprotection

-

Reagents: o-NBS-N-Me-Arg(pbf)-OH, Thiophenol, Potassium carbonate, DMF.

-

Procedure: The protected amino acid is dissolved in DMF. Potassium carbonate and thiophenol are added, and the mixture is stirred at room temperature. The completion of the deprotection is monitored by TLC. The product, H-N-Me-Arg(pbf)-OH, is then isolated.

4. Fmoc Protection

-

Reagents: H-N-Me-Arg(pbf)-OH, Fmoc-OSu, Sodium carbonate, Water, THF.

-

Procedure: This step follows the same procedure as the final step in the synthesis of Fmoc-Arg(pbf)-OH. H-N-Me-Arg(pbf)-OH is dissolved in a water/THF mixture, the pH is adjusted, and Fmoc-OSu is added to yield the final product, Fmoc-N-methyl-Arg(pbf)-OH.

Alternative Liquid-Phase N-methylation

A more direct, though potentially less selective, N-methylation can be attempted on the fully protected Fmoc-Arg(pbf)-OH.[8]

-

Reagents: Fmoc-Arg(pbf)-OH, Sodium hydride (NaH), Methyl iodide (MeI), THF.

-

Procedure: Fmoc-Arg(pbf)-OH is dissolved in anhydrous THF and cooled to 0 °C. NaH is added portion-wise, followed by the addition of methyl iodide. The reaction is carefully monitored to avoid esterification of the carboxylic acid. The reaction is quenched, and the product is purified by chromatography.

Solid-Phase Synthesis Approach

An alternative strategy involves anchoring the amino acid to a resin, performing the N-methylation on the solid support, and then cleaving the final product. This can simplify purification.[6][9][10]

References

- 1. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Synthesis and Application of Fmoc-D-Arg(Pbf) -OH_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

Commercial Suppliers and Technical Guide for Fmoc-Arg(Me,pbf)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of Fmoc-Arg(Me,pbf)-OH, a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of monomethylated arginine residues. This guide includes a comparative summary of supplier data, detailed experimental protocols for its use, and a visual representation of the synthesis workflow.

Commercial Suppliers of this compound

This compound, with the CAS Number 1135616-49-7 and a molecular weight of 662.8 g/mol , is available from a range of specialized chemical suppliers. The quality, purity, available quantities, and pricing can vary between vendors. The following table summarizes the offerings from several prominent suppliers to aid in the selection process for research and development needs.

| Supplier | Brand/Product Line | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | Novabiochem® | 852105 | ≥95.0% (HPLC) | 1 g, 5 g | $772.00 (1 g), $3,090.00 (5 g) |

| Chem-Impex | - | 47692 / 16940 | ≥99.5% (Chiral HPLC) | 25 mg, 100 mg, 250 mg, 1 g | $110.00 (25 mg), $205.00 (100 mg), $410.00 (250 mg), $1,280.00 (1 g) |

| AAPPTEC | - | AFR130 | Not specified | Not specified | Contact for pricing |

| Alkali Scientific | MilliporeSigma® | 8521050001 | Not specified | 1 g | Contact for pricing |

| Activate Scientific | - | AS114322 | Not specified | 100 mg, 1 g | $181.00 (100 mg), $691.00 (1 g) |

| AK Scientific | - | Y3355 | Not specified | 100 mg | $212.00 |

| Ambeed | - | A604296 | Not specified | 100 mg, 250 mg, 1 g | $69.00 (100 mg), $106.00 (250 mg), $261.00 (1 g) |

| American Custom Chemicals Corporation | - | AAA0010120 | Not specified | 5 mg, 1 g | $503.42 (5 mg), $709.80 (1 g) |

| Chemenu | - | CM247832 | Not specified | 1 g | $482.00 |

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis. The following protocol provides a detailed methodology for manual synthesis. Adjustments may be necessary for automated synthesizers.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other required Fmoc-protected amino acids

-

Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl cyanohydroxyiminoacetate)

-

-

Solvents:

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

-

Cleavage and deprotection cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Diethyl ether (cold)

Synthesis Workflow

The synthesis cycle for each amino acid addition consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-amino acid.

Step 1: Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the deprotection step with fresh solution for another 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 3: Coupling of this compound

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in a minimal amount of DMF.

-

Add DIC (3-5 equivalents) to the amino acid/OxymaPure® solution and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Step 4: Peptide Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

Step 5: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (TFA/H₂O/TIS) to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

Step 6: Purification and Analysis The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key stages of the Fmoc solid-phase peptide synthesis workflow.

Caption: A flowchart of the Fmoc solid-phase peptide synthesis cycle.

Caption: The key steps of the amino acid coupling reaction.

A Technical Guide to Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine is a critical building block in modern peptide chemistry, particularly for the synthesis of N-methylated peptides. The introduction of a methyl group on the alpha-nitrogen of arginine can significantly enhance the pharmacokinetic properties of a peptide, including increased metabolic stability, improved cell permeability, and modulated binding affinity. This guide provides a comprehensive overview of this specialized amino acid derivative, covering its chemical properties, the challenges and strategies for its synthesis, and its application in solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine is a derivative of the amino acid arginine, strategically modified with protecting groups to ensure seamless incorporation into a peptide sequence during synthesis. The key features are the Nα-Fmoc group, the Nα-methyl group, and the side-chain Pbf group.

| Property | Data |

| CAS Number | 913733-27-4 |

| Molecular Formula | C₃₅H₄₂N₄O₇S |

| Molecular Weight | 662.80 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble in polar organic solvents such as DMF (dimethylformamide) and NMP (N-methylpyrrolidone). |

| Storage Conditions | Store at 2-8°C to maintain stability. |

The Role of Protecting Groups

Effective peptide synthesis relies on the orthogonal protection of reactive functional groups. In Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine, two key protecting groups are employed:

-

Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the α-amino group of the arginine backbone. It is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in DMF, which is a standard step in Fmoc-based SPPS.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The highly basic guanidinium group on the arginine side chain is protected by the Pbf group. The Pbf group is stable during the basic conditions of Fmoc deprotection but is efficiently removed under strong acidic conditions, typically with a trifluoroacetic acid (TFA) cocktail during the final cleavage of the peptide from the solid support. This protecting group is favored over older alternatives like Pmc due to its higher acid lability, which allows for shorter cleavage times and reduces the risk of side reactions.

Synthesis of Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine

The synthesis of N-methylated amino acids, including Fmoc-N-Me-Arg(Pbf)-OH, presents significant challenges, particularly for large-scale production. The primary difficulties lie in achieving selective N-methylation without side reactions and in the potential for racemization.

While detailed, scalable synthesis protocols are not widely published, several strategies have been proposed. One common approach involves the methylation of a pre-formed Fmoc-Arg(Pbf)-OH derivative. This can be attempted using reagents like methyl iodide (MeI) with a strong base such as sodium hydride (NaH). However, careful control of reaction conditions is critical to prevent esterification of the carboxylic acid.

Another suggested route involves building the methylated amino acid from a simpler precursor. For example, starting with Z-Arg-OH or N-Me-Arg-OH, followed by sulfonation to add the Pbf group, deprotection of the Z-group (if used), introduction of the Fmoc group, and finally Nα-methylation. The methylation step itself can be performed using methods such as the formaldehyde/zinc procedure. These multi-step syntheses can be lengthy and may result in lower overall yields.

Experimental Protocol: Incorporation into Peptides via SPPS

The primary application of Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine is in Fmoc-based solid-phase peptide synthesis to introduce N-methylated arginine residues into a peptide chain. The following is a general protocol for the manual synthesis of Nα-methylated oligoarginine peptides.

Materials:

-

Fmoc-N-Me-Arg(Pbf)-OH

-

Rink Amide resin (or other suitable solid support)

-

Dimethylformamide (DMF)

-

4-methylpiperidine (20% v/v in DMF) for Fmoc deprotection

-

Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)

-

Diethylether (cold) for precipitation

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% 4-methylpiperidine in DMF for a specified time (e.g., 1 minute), followed by washing with DMF.[1]

-

Coupling of Fmoc-N-Me-Arg(Pbf)-OH:

-

In a separate vial, dissolve Fmoc-N-Me-Arg(Pbf)-OH (2.5 equivalents relative to resin loading), Oxyma Pure (2.5 eq.), and DIC (2.5 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed at 37°C for a sufficient duration (e.g., 1-2 hours).[1] N-methylated amino acids often exhibit slower coupling kinetics, so extended reaction times or double coupling may be necessary.

-

After coupling, wash the resin thoroughly with DMF to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Pbf and any other acid-labile side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Workflow Visualization

The following diagram illustrates the key stages in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine.

Caption: Workflow for the incorporation of Fmoc-N-Me-Arg(Pbf)-OH in SPPS.

Conclusion

Fmoc-N-ω-methyl-N-ω'-(Pbf)-L-arginine is an invaluable reagent for the synthesis of N-methylated peptides, a class of molecules with increasing importance in drug discovery and development. While its synthesis can be complex, its commercial availability allows researchers to explore the benefits of Nα-methylation on peptide function.[1] Understanding the roles of the Fmoc and Pbf protecting groups and the specific considerations for coupling sterically hindered N-methylated amino acids is key to the successful synthesis of target peptides with enhanced therapeutic potential.

References

Technical Guide: Fmoc-Arg(Me,pbf)-OH for Advanced Peptide Synthesis and Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Fmoc-Arg(Me,pbf)-OH, a critical building block for the synthesis of peptides containing monomethylated arginine. This modification is of significant interest in drug development and biological research due to its role in various cellular signaling pathways.

Core Compound Data

This compound, systematically named N-α-Fmoc-N-ω-methyl-N-ω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is a protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C35H42N4O7S | [1][2][3][4][5][6] |

| Molecular Weight | 662.80 g/mol | [1][2][3][5][6] |

| Appearance | White to off-white powder/solid | [1][2] |

| Purity (HPLC) | ≥95.0% | [3] |

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc solid-phase peptide synthesis. Below are detailed methodologies for key steps in this process.

Coupling of this compound

The introduction of the monomethylated arginine residue is a critical step. Due to the steric hindrance of the N-methyl group, optimized coupling conditions are recommended.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, or N-Butylpyrrolidinone - NBP)

Protocol:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in the chosen solvent (DMF or NMP) for at least 30 minutes.

-

Activation of this compound:

-

In a separate vessel, dissolve 4 equivalents of this compound (relative to the resin substitution) in the solvent.

-

Add 4 equivalents of HATU to the amino acid solution.

-

Add 8 equivalents of DIPEA to the mixture.

-

-

Coupling Reaction:

-

Allow the activation mixture to pre-activate for 5 minutes at room temperature.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the reaction vessel for at least 1 hour at room temperature. For sterically hindered couplings, the reaction time can be extended, or a second coupling can be performed.

-

-

Monitoring the Coupling: The completion of the coupling reaction should be monitored. The bromophenol blue test is recommended as the ninhydrin test gives a weak color change with N-methylated amino acids.

-

Washing: After a successful coupling, thoroughly wash the peptide-resin with the solvent to remove excess reagents and byproducts.

Cleavage of the Pbf Protecting Group and from Resin

The final step in the synthesis is the cleavage of the peptide from the solid support and the removal of all side-chain protecting groups, including the Pbf group from the methylated arginine.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Scavengers (e.g., Triisopropylsilane - TIS, water)

-

Cold diethyl ether

Protocol:

-

Resin Preparation: Ensure the peptide-resin is dry after the final synthesis step.

-

Cleavage Reaction:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the cleavage cocktail. A commonly used mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. The TIS acts as a scavenger to trap carbocations generated during the cleavage of the Pbf and other protecting groups.

-

Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide under vacuum.

-

The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Signaling Pathway and Experimental Workflow Visualization

The methylation of arginine residues is a key post-translational modification that plays a crucial role in numerous cellular signaling pathways. This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[1][2][3][4][5][7] The incorporation of this compound allows for the synthesis of peptides that can be used to study these pathways.

Below is a diagram illustrating a generalized signaling pathway involving protein arginine methylation, followed by a typical experimental workflow for solid-phase peptide synthesis using this compound.

Caption: Generalized signaling pathway of protein arginine methylation.

Caption: Experimental workflow for SPPS using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular consequences of arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Protein Arginine Methylation: An Emerging Modification in Cancer Immunity and Immunotherapy [frontiersin.org]

- 6. Protein arginine methyltransferases (PRMTs): Orchestrators of cancer pathogenesis, immunotherapy dynamics, and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The emerging roles of protein arginine methyltransferases in antiviral innate immune signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Arginine Methylation in Peptide Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine methylation, a prevalent post-translational modification (PTM), is emerging as a critical regulator of peptide and protein function. Catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), the addition of methyl groups to arginine residues can profoundly alter peptide structure, modulate protein-protein interactions, and dictate downstream signaling events.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted roles of arginine methylation in peptide function, with a focus on its implications for cellular signaling and therapeutic development. We present a comprehensive overview of the enzymatic machinery, the structural and functional consequences of this modification, and detailed experimental protocols for its investigation. Quantitative data on binding affinities and enzyme kinetics are summarized to provide a comparative framework for researchers. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this dynamic PTM.

Introduction to Arginine Methylation

Arginine methylation involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidinium group of an arginine residue.[4] This process is catalyzed by PRMTs, which are classified into three main types based on the methylation state they produce:

-

Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[5]

-

Type II PRMTs (PRMT5 and PRMT9) catalyze the formation of MMA and symmetric dimethylarginine (sDMA).[5]

-

Type III PRMTs (PRMT7) exclusively produce MMA.

The addition of one or two methyl groups to an arginine residue does not alter its net positive charge at physiological pH but does increase its steric bulk and hydrophobicity while reducing its hydrogen-bonding capacity.[6][7] These seemingly subtle changes can have profound effects on the peptide's interaction landscape.

Impact of Arginine Methylation on Peptide Structure and Function

The functional consequences of arginine methylation are diverse and context-dependent, influencing a wide array of cellular processes.

Modulation of Protein-Protein Interactions

One of the most well-documented roles of arginine methylation is its ability to modulate protein-protein interactions.[2] This can either be a positive or negative regulation, depending on the specific interacting domains and the type of methylation.

-

Tudor Domains: These domains are known "readers" of methylarginine marks. They contain an aromatic cage that specifically recognizes and binds to methylated arginine residues, particularly sDMA and aDMA.[8][9][10] This interaction is crucial for the assembly of various protein complexes involved in RNA processing and chromatin regulation.

-

SH3 Domains: In contrast to Tudor domains, arginine methylation can inhibit the binding of proline-rich peptide motifs to Src Homology 3 (SH3) domains. The methylation of arginine residues near the proline-rich sequence can sterically hinder the interaction, providing a mechanism for negative regulation in signaling pathways.[2][11][12]

-

WW Domains: Interestingly, arginine methylation does not appear to affect the binding of proline-rich ligands to WW domains, highlighting the specificity of this regulatory mechanism.[2]

Regulation of Cellular Signaling Pathways

Arginine methylation plays a significant role in a multitude of signaling pathways that govern fundamental cellular processes such as transcription, DNA damage response, and immune signaling.[1] PRMTs can methylate key signaling proteins, including histones and transcription factors, thereby influencing gene expression and cellular fate. For example, methylation of histone H3 at arginine 17 (H3R17) by CARM1 is a well-established mark of transcriptional activation.

Quantitative Analysis of Arginine Methylation

To facilitate a comparative understanding of the impact of arginine methylation, the following tables summarize key quantitative data from the literature regarding enzyme kinetics and binding affinities.

Enzyme Kinetics of Protein Arginine Methyltransferases (PRMTs)

The kinetic parameters of PRMTs are crucial for understanding their substrate specificity and catalytic efficiency. Below are tables summarizing the Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for PRMT1 and PRMT5 with various peptide substrates.

| Substrate Peptide | PRMT Isoform | Km (μM) | kcat (min-1) | kcat/Km (M-1min-1) | Reference |

| Ac-H4(1-20) | PRMT1 | 1.4 ± 0.12 | 0.50 ± 0.011 | 3.6 x 105 | [13] |

| Ac-H4(1-20)S1ph | PRMT1 | 5.2 ± 0.36 | 0.26 ± 0.0070 | 5.0 x 104 | [13] |

| Ac-H4(1-20)K5ac | PRMT1 | 2.1 ± 0.23 | 0.24 ± 0.0070 | 1.1 x 105 | [13] |

| Ac-H4(1-20)R3me | PRMT1 | 0.58 ± 0.020 | 0.40 ± 0.0062 | 6.9 x 105 | [13] |

| H4FL (unmethylated) | PRMT1 | 0.33 ± 0.03 | 0.28 ± 0.01 | 8.6 x 105 | [14] |

| H4FLme1 (monomethylated) | PRMT1 | 0.17 ± 0.03 | 0.27 ± 0.01 | 1.6 x 106 | [14] |

| Histone H4-16 | PRMT1 | - | - | 1.90 x 103 | [15] |

| VALPep 1 | PRMT1 | 8.72 | 2.576 | 2.95 x 105 | [15] |

| VALPep 2 | PRMT1 | 6.92 | 0.927 | 1.34 x 105 | [15] |

| VALPep 3 | PRMT1 | 7.84 | 1.159 | 1.48 x 105 | [15] |

| VALPep 4 | PRMT1 | 7.21 | 1.025 | 1.42 x 105 | [15] |

Table 1: Kinetic Parameters of PRMT1 for Various Peptide Substrates.

| Substrate Peptide | PRMT Isoform | Km (μM) | kcat (h-1) | Reference |

| H4(1-21) | PRMT5 | - | 5.63 | [16] |

| R17 monomethylated H4(1-21) | PRMT5 | - | 9.25 | [16] |

Table 2: Kinetic Parameters of PRMT5 for Histone H4 Peptides.

Binding Affinities of Methylated Peptides

The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its receptor. The following table presents Kd values for the interaction of various methylated peptides with Tudor domain-containing proteins.

| Tudor Domain Protein | Peptide Ligand | Kd (μM) | Reference |

| SND1 extended Tudor domain | PIWIL1-R4me2s | 10 | [9] |

| SND1 extended Tudor domain | PIWIL1-R4me1 | ~20 | [9] |

| SND1 extended Tudor domain | PIWIL1-R4me2a | ~40 | [9] |

| SND1 extended Tudor domain | PIWIL1-R4 (unmodified) | ~90 | [9] |

| SMN Tudor domain | PIWIL1_R4me2s | 46 | [8] |

| Tud8 | Aub peptide (sDMA) | 14 - 32 | [17] |

| Tud7-8 | Aub peptide (sDMA) | 10 | [17] |

Table 3: Binding Affinities of Methylated Peptides to Tudor Domains.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Simplified Signaling Pathway of Transcriptional Regulation by Arginine Methylation

Caption: Transcriptional activation via histone arginine methylation.

Experimental Workflow for Identifying Arginine Methylation Sites by Mass Spectrometry

Caption: Workflow for mass spectrometry-based identification of arginine methylation.

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of arginine methylation. The following sections provide outlines of key experimental protocols.

In Vitro Methyltransferase Assay

This assay is used to determine the activity and substrate specificity of a particular PRMT.

Materials:

-

Purified recombinant PRMT enzyme

-

Peptide or protein substrate

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, substrate, and purified PRMT.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Detect the radiolabeled methylated substrate by autoradiography or phosphorimaging.

-

For kinetic analysis, vary the substrate concentration while keeping the enzyme and [3H]-SAM concentrations constant.

Immunoprecipitation of Methylated Peptides for Mass Spectrometry

This protocol is designed to enrich for arginine-methylated peptides from a complex mixture prior to mass spectrometry analysis.[1]

Materials:

-

Cell lysate

-

Trypsin

-

Antibodies specific for monomethyl-, asymmetric dimethyl-, or symmetric dimethylarginine

-

Protein A/G agarose beads

-

Wash buffers (e.g., TBS with increasing salt concentrations)

-

Elution buffer (e.g., 0.1% TFA)

Protocol:

-

Lyse cells and digest the proteome with trypsin.

-

Pre-clear the peptide mixture with protein A/G beads.

-

Incubate the peptide mixture with an anti-methylarginine antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-peptide complexes.

-

Wash the beads extensively with a series of wash buffers to remove non-specific binders.

-

Elute the enriched methylated peptides from the beads using an acidic elution buffer.

-

Desalt and concentrate the eluted peptides for LC-MS/MS analysis.

Mass Spectrometry-based Identification and Quantification

Mass spectrometry is a powerful tool for identifying the exact site of arginine methylation and quantifying its abundance.[18]

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

Protocol:

-

Introduce the enriched and desalted peptide sample into the LC-MS/MS system.

-

Separate the peptides by reverse-phase chromatography.

-

Analyze the eluting peptides by mass spectrometry, acquiring both MS1 survey scans and MS/MS fragmentation spectra.

-

Utilize fragmentation methods such as Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) to obtain sequence information. ETD is often preferred for localizing the labile methyl modification.[18]

-

Analyze the acquired MS/MS data using specialized software to identify the peptide sequences and pinpoint the location of the methylarginine residue.

-

For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of methylated peptides between different cellular states.[1]

Role in Drug Development

The critical role of PRMTs in various diseases, particularly cancer, has made them attractive targets for drug development.[9][19] The development of small molecule inhibitors that can selectively target specific PRMTs is an active area of research. These inhibitors hold promise as therapeutic agents for a range of malignancies and other diseases where PRMT activity is dysregulated. A deep understanding of the structure, function, and regulation of arginine methylation is paramount for the rational design of such targeted therapies.

Conclusion

Arginine methylation is a dynamic and versatile post-translational modification that plays a crucial role in regulating peptide function. By altering the physicochemical properties of arginine residues, this modification can fine-tune protein-protein interactions and orchestrate complex signaling networks. The continued development of sophisticated analytical techniques, such as quantitative mass spectrometry, is shedding light on the vast landscape of the arginine methylome and its intricate involvement in health and disease. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined in this guide is essential for harnessing the therapeutic potential of targeting this pivotal PTM.

References

- 1. Large-Scale Identification of the Arginine Methylome by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arginine methylation inhibits the binding of proline-rich ligands to Src homology 3, but not WW, domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Large-scale analysis of protein arginine methylation by mass spectrometry | EurekAlert! [eurekalert.org]

- 4. Cellular consequences of arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic mechanism of protein arginine methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of methylation on the side‐chain pK a value of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Crystal Structure of TDRD3 and Methyl-Arginine Binding Characterization of TDRD3, SMN and SPF30 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for recognition of arginine methylated Piwi proteins by the extended Tudor domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. A Transient Kinetic Analysis of PRMT1 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Identification of a Sub-Micromolar Peptide-Based Protein Arginine Methyltransferase 1 (PRMT1) Inhibitor from a Plate-Based Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure and domain organization of Drosophila Tudor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Accurate Localization and Relative Quantification of Arginine Methylation Using Nanoflow Liquid Chromatography Coupled to Electron Transfer Dissociation and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

An In-depth Technical Guide to the Pbf Protecting Group for Methylated Arginine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group, with a specific focus on its application in the solid-phase peptide synthesis (SPPS) of peptides containing methylated arginine residues. This document details the chemical properties, comparative data, experimental protocols, and relevant biological pathways associated with the use of Pbf-protected methylated arginine.

Introduction to Pbf Protection in Methylated Arginine Synthesis

Arginine methylation is a crucial post-translational modification that plays a significant role in various cellular processes, including signal transduction, gene transcription, and DNA damage repair.[1][2] The synthesis of peptides containing methylated arginine residues is essential for studying these biological pathways and for the development of novel therapeutics. In Fmoc-based solid-phase peptide synthesis (SPPS), the guanidino group of arginine is highly basic and requires protection to prevent side reactions during peptide chain elongation.[3][4]

The Pbf group is a widely used sulfonyl-based protecting group for the arginine side chain.[3][5] It offers a good balance of stability under the basic conditions required for Fmoc removal (e.g., using piperidine) and lability under the acidic conditions of final cleavage from the resin, typically with trifluoroacetic acid (TFA).[3][6] The use of Fmoc-Arg(Me,Pbf)-OH allows for the direct incorporation of a monomethylated arginine residue into a peptide sequence.[5]

Properties of the Pbf Protecting Group

The Pbf group is favored over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) due to its increased acid lability. This allows for faster and cleaner deprotection, minimizing potential side reactions, such as the alkylation of sensitive residues like tryptophan.[1] The removal of the Pbf group is typically complete within 1 to 3 hours using a standard TFA-based cleavage cocktail.[7] However, for peptides containing multiple arginine residues, longer cleavage times may be necessary to ensure complete deprotection.[8][9]

While extensive quantitative data on the cleavage kinetics of Pbf from methylated arginine is limited in publicly available literature, the general principles of acid-catalyzed deprotection are expected to be similar to those for non-methylated arginine. It is advisable to optimize cleavage conditions for each specific peptide containing methylated arginine to ensure complete deprotection without significant side product formation.[9]

Data Presentation

The following tables summarize comparative data for arginine protecting groups and common cleavage cocktails. Note that much of the direct quantitative comparison has been performed on non-methylated arginine.

Table 1: Comparison of Common Arginine Side-Chain Protecting Groups in Fmoc-SPPS

| Protecting Group | Relative Acid Lability | Typical Cleavage Time | Advantages | Disadvantages |

| Pbf | High | 1-3 hours | Rapid cleavage, reduces tryptophan alkylation.[1][7] | Can be sterically bulky, potentially impacting coupling efficiency in some sequences.[3] |

| Pmc | Medium | 2-4 hours | More labile than Mtr. | Slower cleavage than Pbf, higher risk of tryptophan alkylation.[1][7] |

| Mtr | Low | Up to 24 hours | Stable. | Requires harsh cleavage conditions, increasing the risk of side reactions. |

| (Boc)2 | High | ~1 hour | Readily cleaved with standard TFA cocktails.[2] | Prone to δ-lactam formation.[10] |

Table 2: Common TFA-Based Cleavage Cocktails for Pbf Deprotection

| Reagent Name | Composition (v/v/v) | Typical Application |

| Standard | 95% TFA, 2.5% Water, 2.5% TIS | Peptides without sensitive residues (Cys, Met, Trp). |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues, including Arg(Pmc/Mtr), Cys, Met, and Trp. |

| TFA/Water | 95% TFA, 5% Water | Peptides with Arg(Pbf) but no Trp, Met, or Cys. May result in incomplete deprotection with multiple Arg(Pbf) residues.[11] |

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol.

Experimental Protocols

The following are detailed protocols for the synthesis of the Pbf-protected arginine building block, its incorporation into a peptide, and the final cleavage and deprotection.

Synthesis of Fmoc-Arg(Pbf)-OH

This protocol describes a general method for the synthesis of Fmoc-Arg(Pbf)-OH.[12] The synthesis of the Nω-methylated analogue would require an additional methylation step, for which specific conditions would need to be optimized.

-

Esterification of Arginine:

-

Suspend L-Arginine hydrochloride in methanol.

-

Cool the mixture to -10 to 0 °C.

-

Slowly add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours until the reaction is complete as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure to obtain the arginine methyl ester as an oil.

-

-

Introduction of the Boc Group:

-

Dissolve the arginine methyl ester in a mixture of water and tetrahydrofuran (THF).

-

Add sodium bicarbonate, followed by di-tert-butyl dicarbonate ((Boc)2O).

-

Stir at room temperature until the starting material is consumed.

-

Acidify the reaction mixture and extract the product into an organic solvent.

-

-

Introduction of the Pbf Group:

-

Dissolve the Boc-protected arginine methyl ester in acetone.

-

Add potassium carbonate and Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride).

-

Heat the mixture and monitor the reaction by TLC.

-

Upon completion, remove the inorganic salts by filtration and concentrate the filtrate to obtain the protected intermediate.

-

-

De-Boc and Saponification:

-

Treat the Boc- and Pbf-protected arginine methyl ester with a solution of HCl in ethyl acetate to remove the Boc group.

-

After deprotection, dissolve the product in ethanol and add a solution of sodium hydroxide to saponify the methyl ester.

-

Neutralize the reaction mixture and crystallize the product, H-Arg(Pbf)-OH.

-

-

Introduction of the Fmoc Group:

-

Dissolve H-Arg(Pbf)-OH in a mixture of water and THF.

-

Adjust the pH to 8.5 with sodium carbonate.

-

Slowly add Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) while maintaining the pH and temperature.

-

Monitor the reaction by TLC.

-

After completion, acidify the reaction mixture and extract the final product, Fmoc-Arg(Pbf)-OH, with an organic solvent.

-

Purify the product by crystallization or chromatography.

-

Incorporation of this compound into a Peptide Sequence (SPPS)

This protocol outlines a standard manual SPPS cycle for coupling an amino acid.

-

Resin Preparation:

-

Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The coupling efficiency can be monitored using a Kaiser test. For difficult couplings, a second coupling step may be required.[13]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection of the Peptide

This protocol describes the final cleavage of the peptide from the resin and removal of the Pbf and other side-chain protecting groups.

-

Resin Preparation:

-

After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For a peptide containing Arg(Pbf) and no other sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is commonly used.[9]

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, the cleavage time may need to be extended.[8]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).

-

A white precipitate should form. Place the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA.

-

-

Drying and Purification:

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

-

Mandatory Visualizations

Signaling Pathway: Arginine Methylation in DNA Damage Response

The following diagram illustrates a simplified signaling pathway where protein arginine methyltransferases (PRMTs) play a role in the DNA damage response.

Caption: Arginine methylation in the DNA damage response pathway.

Experimental Workflow: SPPS of a Methylated Arginine Peptide

The following diagram outlines the general workflow for the solid-phase synthesis of a peptide containing a Pbf-protected methylated arginine residue.

Caption: General workflow for solid-phase peptide synthesis.

Conclusion

The Pbf protecting group is an effective and widely adopted choice for the protection of the arginine side chain in Fmoc-based SPPS, including for the synthesis of peptides containing methylated arginine. Its high acid lability allows for efficient deprotection under relatively mild conditions, minimizing side reactions and leading to higher purity of the crude peptide product. While specific quantitative data and optimized protocols for Pbf-protected methylated arginine are not as prevalent as for its non-methylated counterpart, the principles and general protocols outlined in this guide provide a solid foundation for researchers. Careful optimization of coupling and cleavage conditions for each specific methylated arginine-containing peptide is recommended to ensure high yields and purity. Further research into the precise kinetics and efficiencies associated with Pbf-protected methylated arginine will continue to refine and improve synthetic strategies in this important area of chemical biology and drug discovery.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 13. digital.csic.es [digital.csic.es]

- 14. peptide.com [peptide.com]

A Technical Guide to Novabiochem's Fmoc-Arg(Me,pbf)-OH: A Key Building Block for Methylated Arginine Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features of Fmoc-Arg(Me,pbf)-OH, a specialized amino acid derivative from Novabiochem® for the incorporation of monomethylated arginine into peptide sequences. The unique characteristics of this compound facilitate the synthesis of modified peptides with potential applications in drug discovery, protein-protein interaction studies, and the development of epigenetic tools.

Core Features and Physicochemical Properties

This compound is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1] It features two critical protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the guanidino side chain.[1][2] The presence of the methyl group on the guanidinium function allows for the precise introduction of a post-translational modification mimic.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its close, non-methylated analogue, Fmoc-Arg(Pbf)-OH, for comparative purposes.

| Property | This compound | Fmoc-Arg(Pbf)-OH | Source |

| CAS Number | 1135616-49-7 | 154445-77-9 | [1][3] |

| Molecular Formula | C₃₅H₄₂N₄O₇S | C₃₄H₄₀N₄O₇S | [1][3] |

| Molecular Weight | 662.80 g/mol | 648.8 g/mol | [1][3] |

| Purity (HPLC) | ≥95.0% | ≥98% | [1] |

| Appearance | White to slight yellow/beige powder | White solid | [1][4] |

| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 0.5 mg/ml | [1][3] |

| Optical Rotation | [a]D²⁰ = +9 ±1 ° (c=1 in CHCl₃) for Fmoc-a-Me-L-Arg(Pbf)-OH | Not specified | [5] |

Experimental Protocols

The incorporation of this compound into a growing peptide chain follows standard Fmoc SPPS methodologies. Below are detailed protocols for the key steps.

Resin Swelling and Fmoc Deprotection

-

Resin Swelling: Swell the solid-phase support (e.g., Rink Amide resin) in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes prior to synthesis.

-

Fmoc Removal:

-

Treat the resin with a 20% solution of piperidine in DMF.

-

Agitate the mixture for 3 minutes.

-

Drain the resin and repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Coupling of this compound

Coupling can be performed using standard activation methods.[1] To minimize side reactions, such as δ-lactam formation, a strategy involving in-situ activation and portion-wise addition of the coupling reagent is recommended.[6][7]

-

Coupling Cocktail Preparation:

-

Dissolve this compound (1.75 equivalents relative to resin loading) and an activating agent such as OxymaPure (1.5 equivalents) in DMF or NMP.

-

-

In-situ Activation and Coupling:

-

Add the amino acid/activator solution to the deprotected peptidyl-resin.

-

Add a coupling reagent such as diisopropylcarbodiimide (DIC) (0.9 equivalents, half of the total 1.8 equivalents) and agitate the mixture for 30 minutes.

-

Add the remaining DIC (0.9 equivalents) to the reaction vessel.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction can be gently heated (e.g., to 45°C) to improve efficiency, especially when using viscous solvents like NBP.[6][7]

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF.

Cleavage and Final Deprotection

The Pbf group is efficiently removed during the final cleavage from the resin using a strong acid cocktail.[1] The choice of scavengers is critical to prevent the alkylation of sensitive residues like tryptophan and methionine.

-

Resin Preparation: Wash the final peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: A standard and effective cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[6][8]

-

Cleavage Reaction:

-

Treat the dried resin with the cleavage cocktail (approximately 10 mL per gram of resin).

-

Stir the suspension at room temperature for 2-3 hours. For peptides rich in arginine, extending the cleavage time to 3 hours is recommended to ensure complete Pbf group removal.[8]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers and byproducts.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualized Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the key structures and processes involved in the use of this compound.

Caption: Molecular structure of this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

Caption: Orthogonal deprotection strategy.

References

- 1. This compound Novabiochem 1135616-49-7 [sigmaaldrich.com]

- 2. chempep.com [chempep.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 5. chemimpex.com [chemimpex.com]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Arg(Me,pbf)-OH in Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation and biological activity. Fmoc-Arg(Me,pbf)-OH is a key building block for introducing a monomethylated arginine residue during Fmoc solid-phase peptide synthesis (SPPS). However, the steric hindrance imposed by the N-α-methyl group presents significant challenges to achieving efficient coupling. This document provides a detailed protocol and application notes for the successful incorporation of this compound into peptide chains.

The protocol emphasizes strategies to overcome the steric hindrance and potential side reactions associated with this sterically demanding amino acid. These strategies include the use of potent coupling reagents, optimized reaction conditions, and, where necessary, specialized techniques such as double coupling and microwave-assisted synthesis.

Challenges in Incorporating this compound

The primary challenge in coupling this compound is the reduced nucleophilicity of the secondary amine on the preceding amino acid residue and the steric bulk of the incoming N-methylated amino acid. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower overall yield of the target peptide. Furthermore, like its non-methylated counterpart, Fmoc-Arg(Pbf)-OH, there is a potential for side reactions, although the N-methylation can influence the kinetics of these processes.

Recommended Protocol for Coupling this compound

This protocol outlines a robust method for the incorporation of this compound using a potent coupling reagent, HATU. Alternative conditions with DIC/Oxyma at elevated temperatures are also presented.

Materials

-

This compound

-

Peptide-resin with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Alternative: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

Piperidine, 20% (v/v) in DMF for Fmoc deprotection

-

Solvents for washing (e.g., DMF, Dichloromethane (DCM))

Experimental Workflow Diagram

Figure 1. Experimental workflow for the incorporation of this compound.

Step-by-Step Procedure

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Coupling of this compound:

-

Method A: HATU Coupling (Recommended)

-

In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) with HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF.

-

Allow the pre-activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult sequences, the reaction time can be extended.

-

-

Method B: DIC/Oxyma Coupling at Elevated Temperature

-

In a separate vessel, dissolve this compound (3-5 equivalents), DIC (3-5 equivalents), and Oxyma (3-5 equivalents) in DMF.

-

Add the coupling solution to the resin.

-

Perform the coupling at an elevated temperature, for example, 45°C, for 1-2 hours. This can help to overcome the steric hindrance and improve coupling efficiency.

-

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

-

Monitoring the Coupling Reaction: It is highly recommended to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. Note that the Kaiser test may give a false negative with N-methylated amino acids. Alternative tests like the Chloranil or TNBS test can be used.

-

Double Coupling (if necessary): If the coupling is incomplete, a second coupling is recommended. Repeat the coupling step with a fresh solution of activated this compound.

Quantitative Data and Comparison of Coupling Conditions